Thenoyltrifluoroacetone

Solvent Extraction Analytical Chemistry Radiochemistry

Researchers requiring precise Complex II inhibition or efficient metal extraction face irreproducibility when substituting with generic β-diketones or Complex I/III inhibitors. Thenoyltrifluoroacetone (TTFA) is the validated solution: • Complex II Inhibition: Induces ROS-mediated, lipid peroxidation-dependent cell death; IC50 = 51.5 μM for mitochondrial electron transfer chain blockade. • Metal Chelation: Superior extractability vs. non-fluorinated analogs; ranked second only to BFA among seven β-diketones. • Dual Utility: Equipotent inhibition of fumarate reductase & succinate dehydrogenase in helminths (EC50 ~27 μM). Supplied at ≥98% purity with full analytical documentation. Stock available for immediate global dispatch.

Molecular Formula C8H5F3O2S
Molecular Weight 222.19 g/mol
CAS No. 326-91-0
Cat. No. B1682245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThenoyltrifluoroacetone
CAS326-91-0
Synonyms4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione
Thenoyltrifluoroacetone
Trifluorothienylacetone
TTFA cpd
Molecular FormulaC8H5F3O2S
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2
InChIKeyTXBBUSUXYMIVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thenoyltrifluoroacetone: Dual-Action Chelator & Mitochondrial Complex II Inhibitor


Thenoyltrifluoroacetone (TTFA, CAS 326-91-0) is a synthetic β-diketone characterized by a thiophene ring and a trifluoromethyl group. This structure confers two distinct, well-documented functions: it acts as a chelating agent for the solvent extraction and spectrophotometric determination of metal ions, particularly actinides and lanthanides , and it serves as a specific inhibitor of the mitochondrial electron transport chain at Complex II (succinate dehydrogenase) . Its chemical properties include a molecular weight of 222.18 g/mol, a melting point of 40-44°C, and a calculated LogP of approximately 2.45, indicating moderate lipophilicity .

Chelation and solvent extraction of metal ions, especially actinides and lanthanides
Mitochondrial Complex II (succinate dehydrogenase) inhibition studies
Moderate lipophilicity supports cell-permeant probe use in cellular assays

Thenoyltrifluoroacetone: Why Substitution Fails


While other β-diketones like acetylacetone (acac) or benzoylacetone (bza) and other electron transport chain (ETC) inhibitors like rotenone or antimycin A may share functional classifications, they cannot be interchanged with TTFA without significant experimental consequence. In metal extraction, TTFA's unique fluorinated and thiophene structure yields superior extractability for specific metal ions compared to non-fluorinated analogs, as demonstrated by direct comparative studies [1]. In mitochondrial research, TTFA inhibits Complex II with a distinct mechanism and cellular outcome compared to Complex I or III inhibitors, making it an essential tool for dissecting electron transport pathways [2]. Substitution with a generic alternative introduces variability in extraction efficiency, binding affinity, and cellular response, thereby invalidating comparative analyses and compromising reproducibility.

Non-fluorinated β-diketones
Acetylacetone or benzoylacetone exhibit lower metal extractability; ranked order difference may affect method sensitivity.
Complex I or III inhibitors
Rotenone or antimycin A induce ATP depletion-driven cell death, distinct from TTFA's lipid peroxidation mechanism, limiting mechanistic interchangeability.
Other Qp site Complex II inhibitors
Atpenin A5 does not trigger ROS or cell death; using it instead of TTFA may alter redox endpoint interpretation.

Thenoyltrifluoroacetone: Comparator Selection Guide


Superior Alkali Metal Extraction by TTFA

TTFA demonstrates significantly higher extractability for alkali metal ions compared to non-fluorinated β-diketones like acetylacetone (Acac) and benzoylacetone (BzA). The increasing order of extractability among β-diketones is BFA > TTA > DBM > BzA > DPM > Acac, which correlates with the increasing order of adduct formation of their metal chelates with donor solvents [1]. This indicates that TTFA's fluorinated structure is a critical determinant of its enhanced performance as an extracting agent.

Alkali metal extraction rank
Head-to-head
TTFA rank 2 of 7 β-diketones (BFA > TTA > DBM > BzA > DPM > Acac)
Supports selection over non-fluorinated alternatives in extraction workflows.
BFA ranked higher; consider if higher fluorination needed.
Solvent Extraction Analytical Chemistry Radiochemistry

TTFA: Potent Carboxylesterase Inhibitor

TTFA is a potent inhibitor of porcine liver carboxylesterase, exhibiting an IC50 of 0.54 µM and a Ki of 0.61 µM in a non-competitive manner [1]. This is a critical secondary pharmacology finding, as it demonstrates that TTFA is not exclusively a Complex II inhibitor. This off-target activity must be accounted for in experimental design, particularly when using esterase substrates (e.g., certain fluorescent probes or vitamin E esters) [1].

Carboxylesterase inhibition
Reported
IC50 0.54 µM, Ki 0.61 µM (porcine liver carboxylesterase)
Off-target activity; consider in assays with esterase substrates.
Non-competitive inhibition; distinct from Complex II effect.
Enzymology Cell Biology Mitochondrial Research

Cell Death Mechanism: TTFA vs. Complex I/III Inhibitors

In isolated rat hepatocytes, TTFA (Complex II inhibitor) and rotenone (Complex I inhibitor) induce cell death via a pathway dependent on oxidative stress and lipid peroxidation. In contrast, antimycin A (Complex III inhibitor) and cyanide (Complex IV inhibitor) cause cell death through mitochondrial membrane potential (MMP) collapse and ATP depletion [1]. This demonstrates that TTFA triggers a distinct cellular death mechanism that is separable from other ETC inhibitors.

Cell death mechanism
Head-to-head
TTFA: lipid peroxidation-dependent death; Rotenone: same; Antimycin A/Cyanide: ATP depletion-dependent
Enables Complex II-specific oxidative stress pathway studies.
Isolated rat hepatocyte model.
Cell Biology Toxicology Mitochondrial Dysfunction

TTFA vs. Atpenin A5: ROS and Cell Death Outcomes

In a cellular model, the high-affinity Complex II Qp site inhibitor Atpenin A5 rapidly increased intracellular succinate without inducing ROS or cell death. In contrast, TTFA, which also targets the Qp site, induced ROS and cell death while only moderately upregulating succinate [1]. This indicates that TTFA's binding mode or kinetics at the Qp site are fundamentally different from Atpenin A5, leading to divergent functional outcomes and highlighting TTFA's utility as a pro-death, ROS-inducing tool compound.

ROS & cell death induction
Head-to-head
TTFA induces ROS and cell death; Atpenin A5 does not, despite both targeting Qp site.
Supports ROS-dependent cell death endpoint research.
Different binding modes yield divergent outcomes.
Cell Biology Oncology Reactive Oxygen Species

SDH and FR Inhibition: TTFA vs. Malonate

TTFA inhibits fumarate reductase (FR) and succinate dehydrogenase (SDH) from Strongyloides ratti with similar effectiveness (EC50 = 26 µM and 28 µM, respectively) [1]. In contrast, the substrate analog malonate shows a marked preference for SDH (EC50 = 680 µM) over FR (EC50 = 19,000 µM) [1]. This demonstrates TTFA's unique ability to equipotently inhibit both enzymes, a property not shared by the substrate-competitive inhibitor malonate.

FR/SDH dual inhibition
Head-to-head
TTFA EC50 FR 26 µM, SDH 28 µM (equipotent); Malonate: FR 19,000 µM, SDH 680 µM
Enables dual inhibition studies of quinone-binding site; malonate suitable for SDH selectivity.
S. ratti submitochondrial particles.
Parasitology Enzymology Drug Discovery

Thenoyltrifluoroacetone: Validated Applications


High-Efficiency Alkali Metal Extraction

Researchers and industrial chemists requiring efficient extraction of lithium or other alkali metals from complex matrices should prioritize TTFA over non-fluorinated β-diketones like acetylacetone or benzoylacetone. Direct comparative data shows TTFA ranks second only to benzoyltrifluoroacetone (BFA) in extractability among seven β-diketones, providing a significant performance advantage for analytical and preparative separations [1].

Oxidative Stress Induction via Complex II

Investigators studying the role of oxidative stress and lipid peroxidation in cell death pathways should select TTFA. Unlike Complex III inhibitors (e.g., antimycin A) that kill cells via ATP depletion, TTFA specifically activates a lipid peroxidation-dependent death mechanism [1]. This allows for precise dissection of ROS-mediated signaling and toxicity pathways originating from Complex II.

Complex II Inhibitor Selection in Oncology

In cancer biology, where the Qp site of Complex II is a therapeutic target, the choice between TTFA and Atpenin A5 is critical. TTFA should be used when the desired outcome is the induction of ROS and cell death, as it triggers these effects where Atpenin A5 does not [1]. This distinction is essential for validating target engagement and downstream phenotypic screening in drug discovery programs.

Helminth Electron Transport Inhibition

For research on parasitic helminths like Strongyloides, TTFA is the preferred inhibitor for studying the shared quinone-binding site of fumarate reductase (FR) and succinate dehydrogenase (SDH). Its equipotent inhibition of both enzymes (EC50 ~27 µM) contrasts sharply with the highly selective inhibition by malonate [1], making TTFA an essential tool for characterizing electron transport in these organisms.

Application
Selection Property
Validation Focus
Alkali metal extraction research
Fluorinated β-diketone extraction rank
Extractability order vs non-fluorinated analogs
Mitochondrial oxidative stress studies
Lipid peroxidation-dependent cell death pathway
Cell death mechanism vs Complex I/III inhibitors
Complex II Qp site cell death signaling
ROS and cell death induction profile
Functional comparison with Atpenin A5
Parasitology electron transport studies
Dual FR/SDH equipotent inhibition
Enzyme inhibition selectivity vs malonate

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